

Physical and chemical properties of (6-thiophen-2-ylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (6-thiophen-2-ylpyridin-3-yl)methanol

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(6-Thiophen-2-ylpyridin-3-yl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **(6-thiophen-2-ylpyridin-3-yl)methanol**. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers to offer valuable comparative insights. This guide is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

(6-Thiophen-2-ylpyridin-3-yl)methanol is a biheteroaryl methanol derivative containing both a pyridine and a thiophene ring linked by a methanol bridge. These structural motifs are of significant interest in drug discovery and materials science due to their diverse biological activities and electronic properties.

Table 1: Physicochemical Properties of **(6-Thiophen-2-ylpyridin-3-yl)methanol** and Related Isomers

Property	(6-Thiophen-2-ylpyridin-3-yl)methanol (Predicted)	Pyridin-3-yl(thiophen-2-yl)methanol[1]	Pyridin-2-yl(thiophen-2-yl)methanol[2]
Molecular Formula	C ₁₀ H ₉ NOS	C ₁₀ H ₉ NOS	C ₁₀ H ₉ NOS
Molecular Weight	191.25 g/mol	191.25 g/mol [1]	191.25 g/mol [2]
Appearance	White to off-white solid (Predicted)	White powder[1]	Not Specified
CAS Number	Not available	21314-77-2[1]	21327-69-5[2]
Purity	≥ 95% (Predicted, typical for research chemicals)	≥ 95% (LCMS)[1]	Not Specified
Storage Conditions	Store at 0 - 8 °C, protected from light and moisture (Recommended)	Store at 0 - 8 °C[1]	Not Specified
Topological Polar Surface Area	Not available	Not available	61.4 Å ² [2]
LogP (octanol-water)	Not available	Not available	2.22[2]

Spectroscopic and Analytical Data

While specific spectral data for **(6-thiophen-2-ylpyridin-3-yl)methanol** is not readily available, the following provides an example of the type of analytical data expected for such a compound, based on a related isomer.

Table 2: Analytical Characterization of Pyridin-2-yl(thiophen-2-yl)methanol[2]

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.50 (d, J = 4.8 Hz, 1H, py-H), 7.75–7.20 (m, 6H, Ar-H), 4.95 (s, 2H, –CH ₂ OH)
Mass Spectrometry (ESI-MS)	m/z 192.05 [M+H] ⁺
X-Ray Diffraction (XRD)	Monoclinic crystal system, space group P2 ₁ /c, with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å
Infrared (IR) Spectroscopy	Characteristic stretches for –OH (3300–3500 cm ^{–1}), pyridine C=N (1600 cm ^{–1}), and thiophene C–S (700 cm ^{–1})

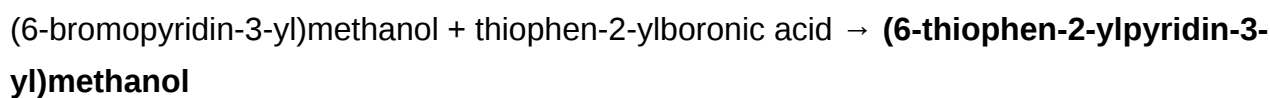
Synthesis Methodologies

The synthesis of **(6-thiophen-2-ylpyridin-3-yl)methanol** can be approached through several synthetic routes common for the preparation of biheteroaryl compounds. A plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of **(6-thiophen-2-ylpyridin-3-yl)methanol**.

Reaction Scheme:



Materials:

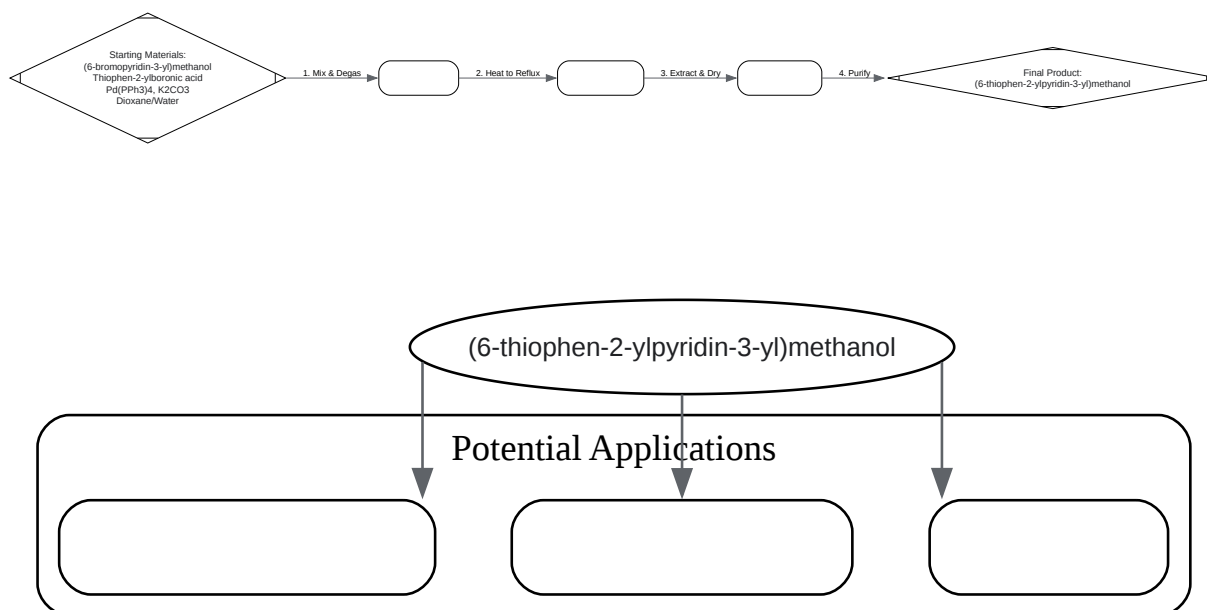
- (6-bromopyridin-3-yl)methanol
- Thiophen-2-ylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄)

- Base (e.g., potassium carbonate)
- Solvent (e.g., dioxane/water mixture)

Procedure:

- To a reaction vessel, add (6-bromopyridin-3-yl)methanol (1 equivalent), thiophen-2-ylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
- Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).
- Add the solvent mixture (e.g., 4:1 dioxane/water).
- Add the palladium catalyst (e.g., 0.05 equivalents of $\text{Pd}(\text{PPh}_3)_4$).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired **(6-thiophen-2-ylpyridin-3-yl)methanol**.

Diagram of the Proposed Synthesis Workflow:



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References

- 1. chemimpex.com [chemimpex.com]
- 2. Pyridin-2-yl(thiophen-2-yl)methanol (21327-69-5) for sale [vulcanchem.com]
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